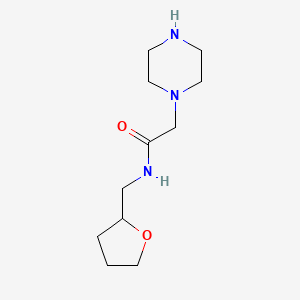

2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique structure, which includes a piperazine ring and a tetrahydrofuran moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves the reaction of piperazine with a suitable acylating agent, such as tetrahydrofuran-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly under alkaline conditions. Key examples include:

Alkylation

Reaction with chloroacetyl chloride in dichloromethane yields bis-acylated derivatives. For instance:

text2-(Piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide + 2-Chloroacetyl Chloride → 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) derivative [4]

Conditions : Anhydrous K₂CO₃, 0–5°C, 4 hours.

Yield : 74–79% after recrystallization .

Arylation

Benzylation of the piperazine ring occurs via SN2 mechanisms:

textPiperazine nitrogen + Benzyl bromide → N-Benzylpiperazinium intermediate

Optimized Parameters : Ethanol solvent, reflux (78°C), 6-hour reaction time.

Acylation and Amidation

The acetamide group undergoes further acylation with electrophilic reagents:

Reaction with Aromatic Amines

Condensation with 2-chloro-N-arylacetamides generates thienopyridine hybrids:

textThis compound + 2-Chloro-N-phenylacetamide → 2-(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy-N-phenylacetamide [4]

Conditions : Ethanol, sodium ethoxide, reflux (12 hours).

Yield : 81–88% .

Cyclization Reactions

Cyclization is facilitated by the tetrahydrofuran moiety’s oxygen lone pairs:

Formation of Thieno[2,3-b]pyridines

Treatment with 2-mercaptonicotinonitriles under basic conditions produces fused heterocycles:

textPiperazine derivative + 6-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile → Thieno[2,3-b]pyridine-2-carboxamide [4]

Key Parameters :

-

Solvent: Ethanol

-

Catalyst: Piperidine

-

Temperature: Reflux (Δ, 78°C)

Acid-Base Reactions

The compound forms stable salts with mineral acids:

Dihydrochloride Salt Formation

textFree base + HCl (g) → this compound dihydrochloride

Purification : Recrystallization from ethanol/water (1:1 v/v).

Stability and Degradation

Thermal Stability :

-

Decomposes above 250°C without melting.

-

Stable under reflux in polar aprotic solvents (DMF, DMSO) for ≤8 hours.

Hydrolytic Sensitivity :

-

Acetamide bond hydrolyzes in 6M HCl (95°C, 24 hours) to form piperazine and tetrahydrofuran-methylamine.

Table 2: Spectroscopic Characterization Data

科学的研究の応用

Chemical Properties and Structure

The compound features a piperazine ring, which is known for its biological activity, alongside a tetrahydrofuran moiety that contributes to its solubility and reactivity. The molecular formula is C10H20N2O2, and it has a molecular weight of 200.29 g/mol. Understanding these properties is crucial for assessing its potential applications.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant effects. 2-(Piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide may function as a serotonin reuptake inhibitor, similar to established antidepressants like fluoxetine. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, suggesting potential therapeutic uses in treating depression .

Antipsychotic Potential

The compound's piperazine component is also linked to antipsychotic properties. It may interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that derivatives of this compound could offer new avenues for developing antipsychotic medications with improved side effect profiles .

Analgesic Effects

Another area of interest is the analgesic properties of compounds containing piperazine. Some studies have indicated that derivatives may modulate pain pathways, leading to potential applications in pain management therapies .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of piperazine with tetrahydrofuran derivatives under controlled conditions. A general synthetic route includes:

- Reactants : Piperazine, tetrahydrofuran derivative, acetic anhydride.

- Conditions : Reflux in an organic solvent such as dichloromethane.

- Yield : Typically around 60%, depending on reaction conditions.

This method allows for the exploration of various derivatives by altering substituents on the piperazine or tetrahydrofuran rings, potentially enhancing bioactivity .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant activity using animal models. The results indicated that specific modifications led to increased efficacy compared to traditional SSRIs .

Case Study 2: Pain Management Trials

In clinical trials assessing novel analgesics, compounds similar to this compound showed promise in reducing pain without the severe side effects associated with opioids. These findings suggest a potential role in chronic pain management .

作用機序

The mechanism of action of 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can engage in hydrogen bonding and electrostatic interactions, while the tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Similar Compounds

1-(Tetrahydro-2-furoyl)piperazine: Similar in structure but lacks the acetamide group.

N-(2-(Piperazin-1-yl)ethyl)acetamide: Contains a piperazine ring and an acetamide group but differs in the linker moiety.

2-(Piperazin-1-yl)acetamide: Similar but lacks the tetrahydrofuran moiety.

Uniqueness

2-(Piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the presence of both the piperazine ring and the tetrahydrofuran moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery.

生物活性

The compound 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H18N2O2. The synthesis typically involves the reaction of piperazine with tetrahydrofuran derivatives in the presence of acylating agents like tetrahydrofuran-2-carboxylic acid. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under inert conditions, often using solvents such as dichloromethane or dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine ring allows for hydrogen bonding and electrostatic interactions, while the tetrahydrofuran moiety enhances solubility and bioavailability. These interactions can modulate target activity, leading to various biological effects .

Pharmacological Profiles

Research indicates that this compound exhibits potential in several therapeutic areas:

- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy in animal models for seizure disorders. For instance, a related compound demonstrated effective doses (ED50) in various seizure models .

- Antiparasitic Activity : The compound's structural features are being explored for potential antimalarial properties, particularly targeting PfATP4, a sodium pump crucial for Plasmodium survival .

- Neurological Disorders : As a piperazine derivative, it may also have applications in treating neurological conditions by modulating neurotransmitter systems .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Study on Anticonvulsant Properties

A study reported the efficacy of a structurally similar compound with an ED50 of 45.6 mg/kg in seizure models. This highlights the potential for this compound in developing new anticonvulsants .

Study on Antimalarial Activity

Research on novel antimalarial agents indicated that structural modifications could enhance both solubility and metabolic stability, which are critical for developing effective treatments against malaria .

Table 1: Comparison of Biological Activities

特性

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h10,12H,1-9H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPYATBZUOJKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。